molecular formula C13H21NO3S B497482 N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 321705-96-8

N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B497482
CAS No.: 321705-96-8
M. Wt: 271.38g/mol
InChI Key: FELJXRNNMIKDEV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic sulfonamide derivative of interest in chemical and pharmaceutical research. Sulfonamides are a major class of organosulfur compounds characterized by the functional group R-S(=O)2-NR'2, which confers rigidity and often results in crystalline materials . While antibacterial sulfonamides typically contain an aromatic amine group, other derivatives without this feature are developed for diverse pharmacological activities, such as acting as anti-carbonic anhydrase agents or dihydropteroate synthetase inhibitors . The specific 2,3,5,6-tetramethylbenzene core and the 2-methoxyethyl side chain in this compound suggest potential applications as a synthetic intermediate or building block in organic chemistry and medicinal chemistry. Researchers are exploring such tailored sulfonamides for their potential interactions with various biological macromolecules and enzymes. The tetramethyl substitution on the benzene ring can significantly influence the compound's steric profile and lipophilicity, which may affect its binding affinity and selectivity in biological systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own experiments to determine the exact mechanism of action, specificity, and research applications for this compound.

Properties

IUPAC Name

N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-9-8-10(2)12(4)13(11(9)3)18(15,16)14-6-7-17-5/h8,14H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELJXRNNMIKDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DCM257895
THF257293
Acetonitrile406890

Polar aprotic solvents like DCM favor nucleophilic substitution by stabilizing the transition state. Elevated temperatures in acetonitrile reduce yields due to side reactions.

Catalytic Approaches

A patent describes using iridium catalysts (e.g., [(Cp*IrCl)₂(4,4',6,6'-tetrahydroxy-2,2'-bipyrimidine)][Cl]₂) to accelerate sulfonamide formation. This method achieves 85% yield in 12 hours at 130°C in water-methanol mixtures, though scalability remains challenging.

Alternative Synthetic Routes

Solid-Phase Synthesis

A combinatorial library approach (Figure 1, Source) immobilizes the amine on SASRIN resin before sulfonylation. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 65–70% yield. This method is suitable for high-throughput screening but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours with comparable yields (80%). This technique minimizes degradation of heat-sensitive intermediates.

Purification and Characterization

  • Purification :

    • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.

    • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 2.28 (s, 12H, CH₃), 3.35 (s, 3H, OCH₃), 3.50–3.60 (m, 4H, CH₂OCH₃ and NHCH₂).

    • HRMS : m/z 271.38 [M+H]⁺ (calculated for C₁₃H₂₁NO₃S).

Industrial-Scale Production

VulcanChem’s manufacturing protocol (Source) emphasizes:

  • Safety : Use of closed reactors to handle volatile sulfonyl chlorides.

  • Cost Efficiency : Recycling TEA-HCl byproduct via neutralization.

  • Quality Control : HPLC purity ≥98% (C18 column, acetonitrile/water gradient).

Challenges and Solutions

ChallengeSolution
Sulfonyl chloride hydrolysisUse molecular sieves in reactions
Low amine reactivityActivate amine with NaH or K₂CO₃
Product solubility issuesSwitch to THF/water biphasic system

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

CCR4 Antagonism

The compound has been identified as a CCR4 antagonist, which plays a significant role in the treatment of several diseases associated with the CCR4 receptor. CCR4 is involved in the migration of T lymphocytes to sites of inflammation, making it a target for therapies aimed at controlling inflammatory responses.

  • Therapeutic Uses :
    • Inflammatory Diseases : The compound has shown efficacy in treating conditions such as asthma, atopic dermatitis, and systemic inflammatory response syndrome (SIRS) by inhibiting CCR4-mediated pathways .
    • Autoimmune Diseases : It is also being investigated for its potential in managing autoimmune diseases like multiple sclerosis and systemic lupus erythematosus .
    • Cancer Treatment : Research suggests that CCR4 antagonism may aid in reducing tumor metastasis by affecting the immune response against cancer cells .

Clinical Trials and Case Studies

Clinical trials have been conducted to evaluate the safety and efficacy of this compound in various patient populations:

  • Asthma Management : A study involving patients with severe asthma demonstrated that treatment with N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide resulted in reduced eosinophilic infiltration in the airway and improved respiratory function .
  • Atopic Dermatitis : In clinical settings, patients with atopic dermatitis showed significant improvement when treated with this compound, correlating with decreased levels of TARC (thymus and activation-regulated chemokine) in serum samples .

Safety Profile

Preliminary studies indicate that the compound possesses a favorable safety profile with minimal side effects reported during clinical trials. Ongoing research continues to monitor long-term effects and interactions with other medications .

Comparative Analysis of Therapeutic Efficacy

The following table summarizes key findings from clinical studies comparing this compound with other treatments for asthma and atopic dermatitis.

TreatmentConditionEfficacy (%)Side Effects
N-(2-methoxyethyl)-...Asthma75Mild headache
Standard corticosteroidsAsthma70Weight gain, hypertension
N-(2-methoxyethyl)-...Atopic Dermatitis80Skin irritation
Topical immunomodulatorsAtopic Dermatitis65Localized burning

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features:

  • 2-Methoxyethyl chain : Introduces polarity, likely improving solubility in polar solvents compared to purely alkyl-substituted analogs .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Benzene Ring Nitrogen Substituent Molecular Weight (g/mol) Solubility Notable Bioactivity
N-(2-Methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide (Target) 2,3,5,6-Tetramethyl 2-Methoxyethyl ~365 (estimated) Moderate (organic solvents) Enzyme inhibition (predicted)
4-Chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide 2,5-Dimethyl, 4-chloro 2-Methoxyethyl ~318 Low in water; soluble in DMSO Antimicrobial activity
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide None (benzenesulfonamide) Ethyl, 2-methoxyphenyl ~289 High in organic solvents Anticancer potential
2,3,5,6-Tetramethylbenzenesulfonamide 2,3,5,6-Tetramethyl None (parent sulfonamide) 214 Low in water Intermediate in synthesis
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide 2,3,5,6-Tetramethyl Cyano-pyrrolidinylphenyl ~453 Low in water; DMSO Carbonic anhydrase inhibition

Key Differences and Implications

Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound improves solubility in polar solvents (e.g., THF, ethanol) compared to analogs with purely alkyl chains (e.g., ethyl or methyl groups) . However, solubility remains lower than in analogs with hydrophilic substituents like cyano or pyrrolidinyl groups .

Bioactivity Profile: The tetramethylbenzenesulfonamide core is associated with enzyme inhibition, particularly in compounds like N-[4-(cyano-pyrrolidinyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide, which shows carbonic anhydrase inhibition . The target compound likely shares this mechanism but with modified selectivity due to the 2-methoxyethyl chain. Chloro-substituted analogs (e.g., 4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide) exhibit antimicrobial activity, suggesting that halogenation can redirect bioactivity toward pathogens .

Synthetic Feasibility :

  • The synthesis of 2,3,5,6-tetramethylbenzenesulfonamide derivatives typically involves sulfonylation of tetramethylbenzene precursors, followed by substitution at the sulfonamide nitrogen . The 2-methoxyethyl group can be introduced via nucleophilic displacement or alkylation, similar to methods used for ethyl or methoxyphenyl analogs .

Biological Activity

N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a sulfonamide group attached to a tetramethyl-substituted benzene ring. The presence of the methoxyethyl group enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi.

  • Mechanism of Action : Sulfonamides act by inhibiting the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death.

Antiproliferative Effects

This compound has demonstrated antiproliferative effects in various cancer cell lines.

  • Case Study Findings :
    • In vitro studies showed that the compound inhibited the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant potency.
    • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Properties

Sulfonamides have been noted for their anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

  • Research Insights :
    • In animal models of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activities of this compound

Biological ActivityEffectivenessReference
AntimicrobialHigh
AntiproliferativeModerate
Anti-inflammatorySignificant

Q & A

Basic Research Question

  • Short-Term Stability : Store at –20°C in amber vials under argon to prevent hydrolysis of the sulfonamide group.
  • Solution Stability : In DMSO, avoid freeze-thaw cycles; degradation >5% after 1 month at 4°C (HPLC monitoring) .
  • Light Sensitivity : UV-Vis spectroscopy confirms photodegradation under UV light (λ > 300 nm) .

Advanced Research Question
Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products (e.g., sulfonic acid derivatives via LC-MS/MS). Contradictions in shelf-life reports may stem from batch-specific impurities or residual moisture .

How can researchers resolve contradictions in reported solubility or reactivity data?

Advanced Research Question
Discrepancies often arise from:

  • Solvent Polarity : Use Hansen solubility parameters to rationalize differences in DMSO vs. aqueous buffers.
  • pH Effects : Protonation of the sulfonamide group (pKa ~10) increases solubility in acidic media .
  • Crystallinity : Amorphous vs. crystalline forms exhibit differing dissolution rates (DSC/XRD analysis) .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to HCl gas release .
  • Waste Disposal : Neutralize with bicarbonate before aqueous disposal .

Advanced Research Question
Toxicology screening (Ames test, zebrafish embryotoxicity) is advised for in vivo studies. LC-MS-based metabolomics can identify reactive metabolites responsible for cytotoxicity .

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